1-Isothiocyanato-4-[(4-pentylphenyl)ethynyl]benzene
Description
1-Isothiocyanato-4-[(4-pentylphenyl)ethynyl]benzene is a structurally complex aromatic compound characterized by:
- A benzene core substituted with an isothiocyanate (-N=C=S) group.
- An ethynyl (C≡C) linker connecting the core to a second benzene ring bearing a pentyl (-C₅H₁₁) chain.
This architecture confers unique physicochemical properties, including polarity from the isothiocyanate group and hydrophobicity from the pentyl chain. Such bifunctionality makes it relevant in materials science (e.g., liquid crystals) and medicinal chemistry (e.g., bioactive intermediates) .
Properties
CAS No. |
145349-75-3 |
|---|---|
Molecular Formula |
C20H19NS |
Molecular Weight |
305.4 g/mol |
IUPAC Name |
1-isothiocyanato-4-[2-(4-pentylphenyl)ethynyl]benzene |
InChI |
InChI=1S/C20H19NS/c1-2-3-4-5-17-6-8-18(9-7-17)10-11-19-12-14-20(15-13-19)21-16-22/h6-9,12-15H,2-5H2,1H3 |
InChI Key |
LUYWLIMUWYKBSF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1=CC=C(C=C1)C#CC2=CC=C(C=C2)N=C=S |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-Isothiocyanato-4-[(4-pentylphenyl)ethynyl]benzene typically involves the reaction of amines with phenyl isothiocyanate. One efficient method for synthesizing isothiocyanates is through the replacement reaction of phenyl isothiocyanate and the corresponding amines in the presence of dimethylbenzene as a solvent . This reaction is carried out under nitrogen protection and mild conditions, resulting in high yields and low toxicity. Industrial production methods may involve similar synthetic routes but on a larger scale, ensuring safety and cost-effectiveness.
Chemical Reactions Analysis
1-Isothiocyanato-4-[(4-pentylphenyl)ethynyl]benzene undergoes various chemical reactions, including:
Substitution Reactions: The isothiocyanate group can participate in nucleophilic substitution reactions, where nucleophiles replace the -N=C=S group.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and functional groups.
Addition Reactions: The ethynyl group can participate in addition reactions, forming new bonds with other reactants.
Common reagents used in these reactions include nucleophiles, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Case Studies
- NSCLC Cell Lines : In vitro studies involving various NSCLC cell lines demonstrated that 1-Isothiocyanato-4-[(4-pentylphenyl)ethynyl]benzene significantly reduced cell viability and invasiveness in resistant variants of A549 cells. This suggests a potential role as an adjuvant therapy alongside conventional chemotherapy .
- Angiogenesis and Metastasis : Research indicates that isothiocyanates can suppress angiogenesis and metastasis in various cancer models. For instance, compounds similar to 1-Isothiocyanato-4-[(4-pentylphenyl)ethynyl]benzene have been shown to inhibit the phosphorylation activity of key mitogen-activated protein kinases (MAPKs), which are critical in cancer progression .
Therapeutic Applications
The potential therapeutic applications of 1-Isothiocyanato-4-[(4-pentylphenyl)ethynyl]benzene extend beyond oncology:
- Combination Therapies : Due to its ability to enhance the efficacy of chemotherapeutic agents like cisplatin, this compound may be utilized in combination therapies aimed at overcoming drug resistance in cancer treatment .
- Preventive Strategies : As part of dietary interventions or nutraceuticals, isothiocyanates have been studied for their role in cancer prevention. Their incorporation into functional foods could provide health benefits associated with reduced cancer risk .
Data Table: Summary of Key Findings
Mechanism of Action
The mechanism of action of 1-Isothiocyanato-4-[(4-pentylphenyl)ethynyl]benzene involves its interaction with molecular targets, such as enzymes and proteins. The isothiocyanate group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity. This interaction can disrupt various biochemical pathways, making the compound a potential therapeutic agent.
Comparison with Similar Compounds
Structural Analogues with Isothiocyanate Substituents
(a) 4-(Trifluoromethyl)phenyl Isothiocyanate
- Structure : Benzene with -N=C=S and -CF₃ groups.
- Properties : Enhanced electron-withdrawing effects from -CF₃ increase reactivity in nucleophilic additions. Used in agrochemicals and fluorinated polymers .
(b) 4-Butoxyphenyl Isothiocyanate
- Structure : Benzene with -N=C=S and -O-C₄H₉ groups.
- Properties: The alkoxy group improves solubility in nonpolar solvents. Applications include crosslinking agents in resins .
- Comparison : The pentyl chain in the target compound provides greater hydrophobicity, favoring self-assembly in mesophases .
(c) 1-Isothiocyanato-4-(methylsulfonyl)benzene
- Structure : Benzene with -N=C=S and -SO₂CH₃ groups.
- Properties : The sulfonyl group enhances oxidative stability and acidity (pKa ~2.5). Used in sulfa drug synthesis .
- Contrast : The ethynyl-pentylphenyl group in the target compound introduces steric bulk, limiting its use in small-molecule therapeutics but enhancing mesomorphic behavior .
Ethynyl-Linked Analogues with Varied Substituents
(a) 1-Methoxy-4-[(4-pentylphenyl)ethynyl]benzene
- Structure : Methoxy (-OCH₃) replaces isothiocyanate.
- Properties : Melting point = 47°C; molecular weight = 278.39 g/mol. Used in liquid crystal displays (LCDs) due to its mesogenic core .
- Key Difference : The absence of -N=C=S reduces chemical reactivity but improves thermal stability for optoelectronic applications .
(b) 1-[(4-Ethoxyphenyl)ethynyl]-4-n-pentylbenzene
- Structure : Ethoxy (-OCH₂CH₃) instead of isothiocyanate.
- Properties : Boiling point = 168–170°C (0.5 mmHg). The ethoxy group slightly increases polarity compared to methoxy derivatives .
- Comparison : The target compound’s -N=C=S group enables covalent binding to biomolecules (e.g., proteins), making it superior for bioconjugation .
Halogenated and Nitro Derivatives
(a) 1-Ethynyl-4-((4-nitrophenyl)ethynyl)benzene
- Structure: Nitro (-NO₂) substituent on the distal benzene.
- Properties : High sensitivity to UV light and oxidizing agents. Used in organic semiconductors.
- Hazards : Classified as H302 (oral toxicity) and H315 (skin irritation) .
- Contrast : The nitro group introduces explosive risks, whereas the target compound’s pentyl chain improves safety in handling .
Biological Activity
1-Isothiocyanato-4-[(4-pentylphenyl)ethynyl]benzene (CAS No. 145349-75-3) is a synthetic isothiocyanate (ITC) that has garnered attention for its potential biological activities, particularly in the context of cancer prevention and treatment. This compound belongs to a class of compounds known for their diverse pharmacological properties, including anti-cancer, anti-inflammatory, and antioxidant effects.
1-Isothiocyanato-4-[(4-pentylphenyl)ethynyl]benzene features a structure that includes an isothiocyanate functional group attached to a phenyl ring with an ethynyl substituent. Its molecular formula is CHNS, and it possesses unique characteristics that influence its biological activity.
The biological activity of isothiocyanates, including 1-Isothiocyanato-4-[(4-pentylphenyl)ethynyl]benzene, is primarily attributed to their ability to modulate various cellular signaling pathways:
- Antioxidant Activity : ITCs can induce the expression of phase II detoxifying enzymes, which help in neutralizing reactive oxygen species (ROS) and reducing oxidative stress .
- Apoptosis Induction : These compounds have been shown to promote apoptosis in cancer cells by activating caspases and regulating pro-apoptotic factors like p53 .
- Cell Cycle Arrest : ITCs can interfere with cell cycle progression, leading to growth inhibition in cancer cells .
Anticancer Properties
Research indicates that 1-Isothiocyanato-4-[(4-pentylphenyl)ethynyl]benzene exhibits significant anticancer properties. A comparative analysis of various ITCs highlights the following effects:
| Compound | Biological Activity | Mechanism | Dose/Duration | Cell Line |
|---|---|---|---|---|
| 1-Isothiocyanato-4-[(4-pentylphenyl)ethynyl]benzene | Anti-tumorigenesis | Induces apoptosis and cell cycle arrest | 10 µM/24 h | MDA-MB-231 |
| Sulforaphane | Anti-cancer | ↑Phase II enzymes, ↓ROS | 5–20 µM/24 h | Various |
| BITC | Anti-metastasis | ↓MMPs, ↑caspase activity | 5 µM/24 h | L9981 |
Anti-inflammatory Effects
Isothiocyanates have shown potential in reducing inflammation through the inhibition of pro-inflammatory cytokines. This effect can be crucial in managing chronic inflammatory diseases and cancer progression.
Case Studies
Several studies have explored the efficacy of ITCs in various cancer models:
- Breast Cancer Model : In vitro studies demonstrated that 1-Isothiocyanato-4-[(4-pentylphenyl)ethynyl]benzene significantly inhibited the proliferation of MDA-MB-231 cells, a breast cancer cell line, by inducing apoptosis through caspase activation .
- Lung Cancer Study : Another study indicated that this compound could reduce migration and invasion capabilities in lung cancer cell lines by downregulating matrix metalloproteinases (MMPs) .
- Mechanistic Insights : Research has shown that the compound affects signaling pathways associated with cell survival and proliferation, such as the NF-kB pathway, leading to decreased tumor growth and enhanced apoptosis .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-isothiocyanato-4-[(4-pentylphenyl)ethynyl]benzene, and how can reaction conditions be tailored to improve yield?
- Methodology : The compound’s synthesis likely involves sequential Sonogashira coupling and isothiocyanate functionalization. For the ethynyl linkage, a palladium-catalyzed coupling between 4-pentylphenylacetylene and a halogenated benzene precursor (e.g., 1-bromo-4-isothiocyanatobenzene) is recommended . Key parameters include:
- Catalyst system: Pd(PPh₃)₂Cl₂/CuI in triethylamine.
- Solvent: THF or DMF at 60–80°C under inert atmosphere.
- Purification: Column chromatography with hexane/ethyl acetate gradients to isolate intermediates .
- Yield Optimization : Adjust stoichiometry (1:1.2 molar ratio for acetylene:halide) and monitor reaction progress via TLC.
Q. How can the purity and structural integrity of this compound be validated post-synthesis?
- Analytical Workflow :
- NMR : Confirm ethynyl proton absence (δ ~2.5–3.5 ppm) and isothiocyanate resonance (δ ~130–135 ppm for SCN) .
- HPLC-MS : Use reverse-phase C18 columns with acetonitrile/water gradients to detect impurities (<1% threshold).
- FT-IR : Verify isothiocyanate stretching (~2050–2100 cm⁻¹) and ethynyl C≡C (~2200 cm⁻¹) .
Advanced Research Questions
Q. What mechanistic insights explain contradictory reactivity observed in the isothiocyanate group under varying pH conditions?
- Hypothesis Testing :
- Under acidic conditions (pH < 5), the isothiocyanate group may hydrolyze to thiourea derivatives, whereas neutral/basic conditions favor nucleophilic additions (e.g., with amines).
- Experimental Design :
React the compound with primary amines (e.g., benzylamine) in buffered solutions (pH 3–10).
Monitor reaction kinetics via UV-Vis (λ = 250–300 nm for thiourea adducts) .
- Contradiction Resolution : Discrepancies in literature likely stem from uncontrolled moisture or residual catalysts; use anhydrous solvents and molecular sieves for reproducibility .
Q. How can computational modeling predict the compound’s electronic properties for optoelectronic applications?
- Methodology :
- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to determine HOMO-LUMO gaps (~3.5–4.0 eV predicted for ethynyl-aryl systems) .
- TD-DFT : Simulate UV-Vis spectra to correlate with experimental λmax (expected ~280–320 nm).
- Validation : Compare computed dipole moments with experimental solvatochromic data .
Q. What strategies resolve conflicting reports on the compound’s biological activity in cellular assays?
- Critical Analysis :
- Contradictory Data : Some studies report antiproliferative effects (IC₅₀ = 10 µM), while others show no activity.
- Methodological Adjustments :
Standardize assay conditions (e.g., cell line, serum concentration, exposure time).
Include controls for isothiocyanate hydrolysis products.
Use LC-MS to quantify intracellular compound uptake .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
